
1,3-Dimethyl-9H-xanthene-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-9H-xanthene-9-one is a heterocyclic compound with a dibenzo-γ-pyrone framework It is a derivative of xanthone, which is known for its yellow color and oxygen-containing structure
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-xanthene-9-one can be synthesized through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,3-Dimethyl-9H-xanthene-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Substitution reactions, such as Friedel–Crafts reactions, can introduce new substituents to the xanthone structure.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, zinc chloride, phosphoryl chloride, and various catalysts like ytterbium and palladium . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions are various xanthone derivatives with different substituents, which can exhibit a range of biological activities .
科学的研究の応用
1,3-Dimethyl-9H-xanthene-9-one has numerous applications in scientific research:
作用機序
The mechanism of action of 1,3-Dimethyl-9H-xanthene-9-one involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . This modulation can lead to the activation of antioxidant defenses and the reduction of inflammatory responses.
類似化合物との比較
1,3-Dimethyl-9H-xanthene-9-one can be compared to other xanthone derivatives and similar compounds:
Xanthone: The parent compound with a similar structure but without the dimethyl groups.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
Mangostins: Naturally occurring xanthone derivatives with potent biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
1,3-dimethylxanthen-9-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)17-12-6-4-3-5-11(12)15(14)16/h3-8H,1-2H3 |
InChIキー |
SHUVKINMESWWAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
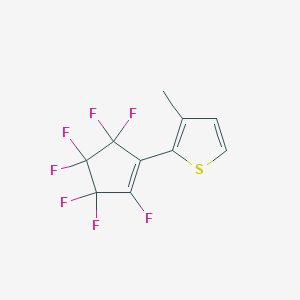
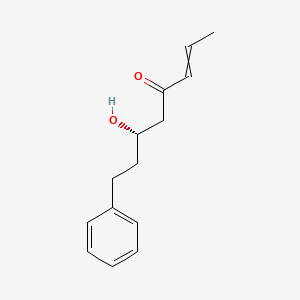
![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)
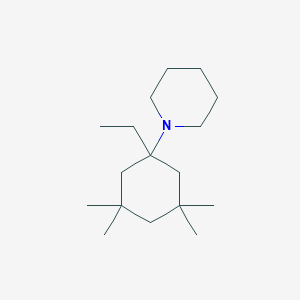
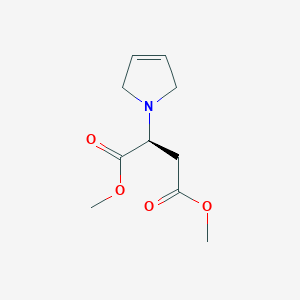
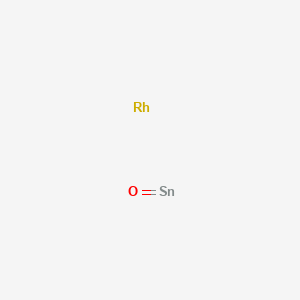
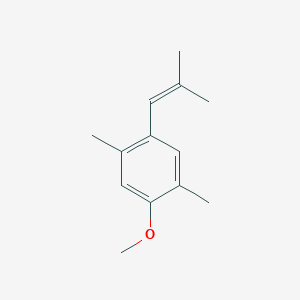
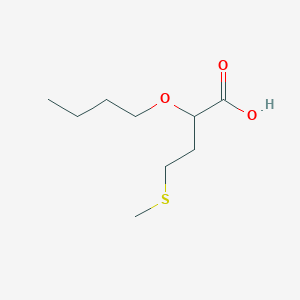
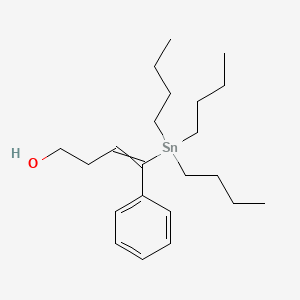
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

